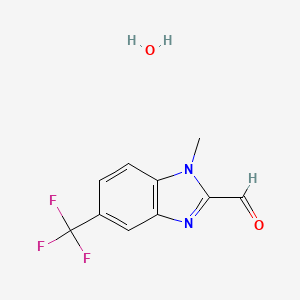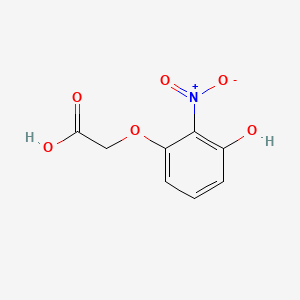![molecular formula C11H12BF3O4 B8206557 (4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid](/img/structure/B8206557.png)
(4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoroacetyl group and a propyl chain. The trifluoroacetyl group imparts significant electron-withdrawing properties, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid typically involves the following steps:
Formation of the Trifluoroacetyl Intermediate: The synthesis begins with the preparation of the trifluoroacetyl intermediate. This is achieved by reacting 2,2,2-trifluoroacetic anhydride with a suitable alcohol to form the trifluoroacetyl ester.
Attachment of the Propyl Chain: The next step involves the introduction of the propyl chain through a nucleophilic substitution reaction. This is typically carried out using a propyl halide in the presence of a base.
Formation of the Boronic Acid Group: The final step involves the introduction of the boronic acid group. This is achieved by reacting the intermediate with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs, which have shown potential in cancer therapy due to their ability to inhibit specific enzymes and proteins.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its electron-withdrawing trifluoroacetyl group enhances the stability and reactivity of these materials.
Mechanism of Action
The mechanism of action of (4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, allowing it to inhibit enzymes that contain these functional groups in their active sites. The trifluoroacetyl group enhances the compound’s binding affinity and specificity by providing additional interactions with the target protein.
Comparison with Similar Compounds
4-Formylphenylboronic acid: This compound also contains a boronic acid group attached to a phenyl ring but lacks the trifluoroacetyl and propyl substituents.
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and no additional substituents.
4-(Trifluoromethyl)phenylboronic acid: Similar to (4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid but with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness: The presence of the trifluoroacetyl group in this compound imparts unique electronic properties, making it more reactive and selective in certain chemical reactions. This makes it a valuable compound for applications that require high specificity and reactivity.
Properties
IUPAC Name |
[4-[3-(2,2,2-trifluoroacetyl)oxypropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O4/c13-11(14,15)10(16)19-7-1-2-8-3-5-9(6-4-8)12(17)18/h3-6,17-18H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUIGLLJDPUYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCOC(=O)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8206479.png)
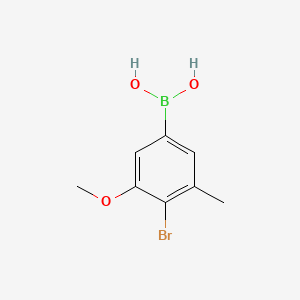
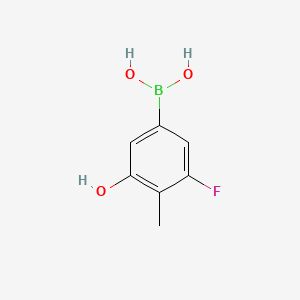
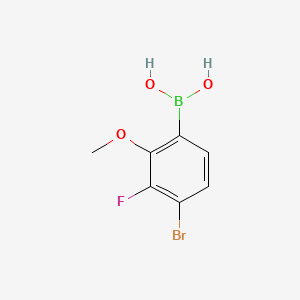
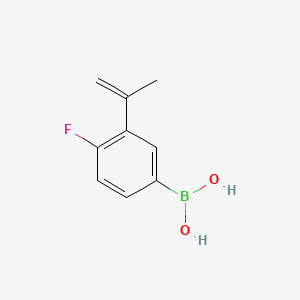

![[6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid](/img/structure/B8206552.png)
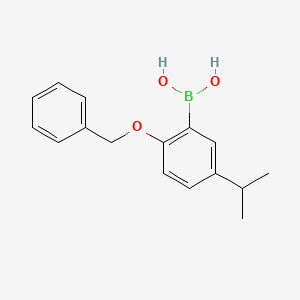
![{2-[(Tert-butyldimethylsilyl)oxy]-5-(propan-2-yl)phenyl}boronic acid](/img/structure/B8206570.png)


